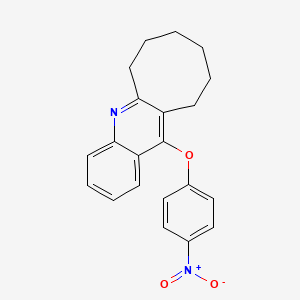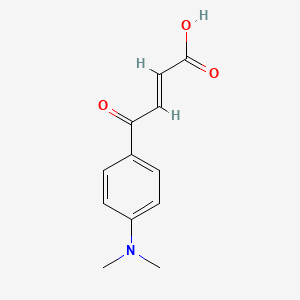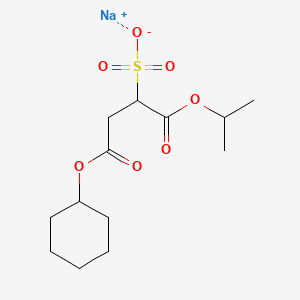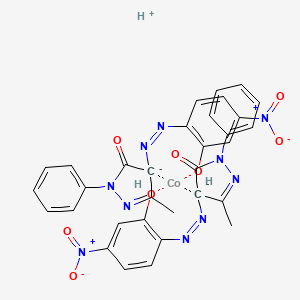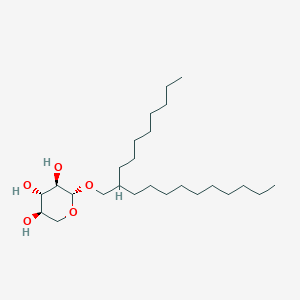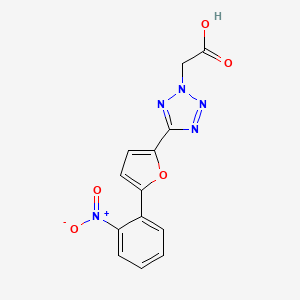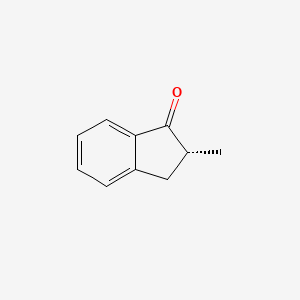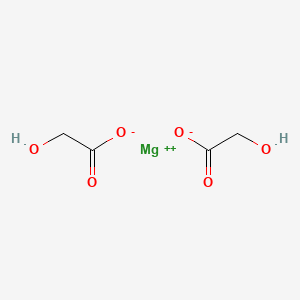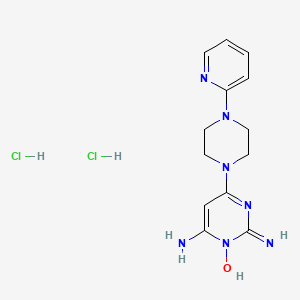
Fenthiaprop-p-ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenthiaprop-p-ethyl: is a post-emergent herbicide primarily used for the control of grasses and broad-leaved weeds. It is known for its selective action, targeting specific weeds without harming the crops. The chemical formula of this compound is C18H16ClNO4S , and it is characterized by its white crystalline solid form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fenthiaprop-p-ethyl involves multiple steps. Initially, 2,6-dichloro benzoxazole reacts with 2-(4-hydroxyphenoxy) propionic acid under alkaline conditions to form ®-2-[4-(6-chloro-1,3-benzoxazole-2-base oxygen) phenoxy] propionic acid. This intermediate is then esterified with ethanol to produce this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ion exchange resins and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: Fenthiaprop-p-ethyl undergoes various chemical reactions, including:
Hydrolysis: It hydrolyzes to form fenoxaprop-P, especially under acidic or basic conditions.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Fenoxaprop-P.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fenthiaprop-p-ethyl is used as a model compound in studying the synthesis and reactions of aryloxyphenoxypropionate herbicides. It helps in understanding the chemical behavior and stability of such compounds .
Biology: In biological research, this compound is used to study its effects on plant physiology and metabolism. It is particularly useful in investigating the mechanisms of herbicide resistance in weeds .
Medicine: While not directly used in medicine, the study of this compound’s mechanism of action provides insights into enzyme inhibition, which can be relevant in drug development .
Industry: this compound is widely used in agriculture to control weeds in crops like wheat, barley, and rice. Its selective action makes it a valuable tool for maintaining crop health and yield .
Wirkmechanismus
Fenthiaprop-p-ethyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid biosynthesis in plants. By inhibiting ACCase, this compound disrupts the production of essential fatty acids, leading to the death of the targeted weeds .
Vergleich Mit ähnlichen Verbindungen
- Fenoxaprop-P-ethyl
- Sethoxydim
- Clethodim
- Pinoxaden
Comparison: Fenthiaprop-p-ethyl is unique in its high selectivity and effectiveness against a broad spectrum of weeds. Compared to similar compounds like Fenoxaprop-P-ethyl and Sethoxydim, this compound has a more favorable environmental profile and lower toxicity to non-target organisms .
Conclusion
This compound is a versatile and effective herbicide with significant applications in agriculture and scientific research. Its unique mechanism of action and favorable properties make it a valuable tool in weed management and a subject of ongoing research in various scientific fields.
Eigenschaften
CAS-Nummer |
71283-78-8 |
|---|---|
Molekularformel |
C18H16ClNO4S |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
HVCNNTAUBZIYCG-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Kanonische SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


